REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[N:6]1[C:15]2[CH2:14][C:13](=O)[NH:12][C:11](=O)[C:10]=2[CH:9]=[CH:8][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[ClH:24]>[Cl-].C[N+](C)(C)C.C(OCC)(=O)C>[Cl:24][C:11]1[N:12]=[C:13]([Cl:3])[CH:14]=[C:15]2[C:10]=1[CH:9]=[CH:8][CH:7]=[N:6]2 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(NC(CC12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
103.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for a minimum of 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
a rinse of phosphorus oxychloride (0.5 vol)
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then cooled to 60±5° C.
|
Type
|
ALIQUOT
|
Details
|
sampled
|
Type
|
ADDITION
|
Details
|
On receipt of a successful sample, toluene (4 vol) is added
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated to 2-3 volumes by distillation under vacuum (NLT 650 mm of Hg) and temperature<60° C
|
Type
|
ADDITION
|
Details
|
Additional toluene (2 vol) is added
|
Type
|
DISTILLATION
|
Details
|
again the mixture distilled under vacuum to 2-3 vols
|
Type
|
DISTILLATION
|
Details
|
This toluene addition/distillation cycle
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 47.5±2.5° C.
|
Type
|
ADDITION
|
Details
|
treated with tetrahydrofuran (8 vol) and ethyl acetate (8 vol)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 30±5° C.
|
Type
|
ADDITION
|
Details
|
poured into 15% aq. sodium carbonate (15 vol) which
|
Type
|
TEMPERATURE
|
Details
|
has been pre-cooled to 5.0±5.0° C
|
Type
|
ADDITION
|
Details
|
Additional tetrahydrofuran (3 vol) is added along with ethyl acetate (3 vol) in order
|
Type
|
WASH
|
Details
|
to rinse out the initial
|
Type
|
CUSTOM
|
Details
|
reaction vessel
|
Type
|
STIRRING
|
Details
|
stirred for 15-30 min
|
Duration
|
22.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased to 22.5±2.5° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The celite bed is washed with ethyl acetate (2×2 vol)
|
Type
|
DISTILLATION
|
Details
|
The filtrate is distilled at <55° C. under vacuum (NLT 650 mm of Hg) down to 30±5 volumes
|
Type
|
ADDITION
|
Details
|
Water (2 vol) is added
|
Type
|
DISTILLATION
|
Details
|
the distilled again down to ˜30 vols
|
Type
|
DISTILLATION
|
Details
|
This water addition/distillation cycle
|
Type
|
ADDITION
|
Details
|
At that point, water (10 vol) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 42.5±2.5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30-60 min
|
Duration
|
45 (± 15) min
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration at 42.5±2.5° C.
|
Type
|
WASH
|
Details
|
washed with water (2×3 vol)
|
Type
|
CUSTOM
|
Details
|
The cake is sucked dry
|
Type
|
ADDITION
|
Details
|
charged to a separate reactor
|
Type
|
ADDITION
|
Details
|
Water (20 vol) is added
|
Type
|
TEMPERATURE
|
Details
|
the suspension heated to 42.5±2.5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30-60 min 42.5±2.5° C
|
Duration
|
45 (± 15) min
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
WASH
|
Details
|
washed with water (2×3 vol)
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
further dried at 52.5±2.5° C. under vacuum (NLT 650 mm of Hg) for 8±2 h.
|
Duration
|
8 (± 2) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |